![molecular formula C23H15N3O5 B2718733 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895787-85-6](/img/no-structure.png)

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

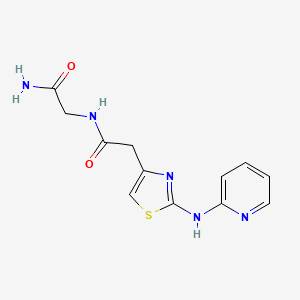

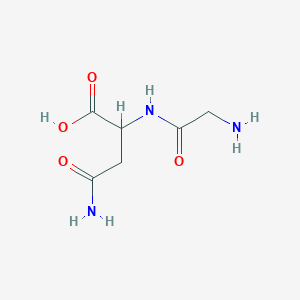

The compound is a derivative of benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. This structure is a type of heterocyclic compound, which contains atoms of at least two different elements as members of its rings .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of derivatives similar to "1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" often involves the use of nitrobenzyl components as key intermediates in the construction of complex heterocyclic compounds. For example, the facile synthesis and NO-generating properties of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides have been demonstrated, where oxidative intramolecular cyclization of amino-nitropyrimidinones, employing iodosylbenzene diacetate as an oxidant, leads to compounds with potential biological activity due to their ability to generate nitric oxide under physiological conditions (Sako et al., 1998).

Biological Activities and Applications

Derivatives of pyrimidine, including those involving nitrobenzyl groups, have been explored for their biological activities. For instance, the synthesis of pyrido[2,3-d]pyrimidinones through the reaction of aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives highlights the potential for creating compounds with varied biological activities (Quiroga et al., 1997). Additionally, the synthesis and urease inhibition properties of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones suggest that these compounds can serve as effective urease inhibitors, indicating their potential application in the treatment of diseases related to urease activity (Rauf et al., 2010).

Material Science and Catalysis

The structural and reactivity studies of nitrobenzyl derivatives, including those related to "1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione," often find applications in materials science and catalysis. For example, the synthesis, structure, and reactivity analysis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its reaction with nucleophiles without additional base showcases the compound's potential use in the synthesis of complex molecules and catalytic processes (Sparke et al., 2010).

Environmental and Green Chemistry

The environmentally friendly synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones via three-component condensation reactions in water signifies the push towards greener synthesis methods. Such methodologies not only provide high yields of pyrimidine derivatives but also align with the principles of green chemistry by minimizing the use of hazardous solvents and maximizing the efficiency of the synthesis process (Shaabani et al., 2002).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-phenylbenzofuran-2,4-dione followed by cyclization with guanidine. The resulting product is then reduced to obtain the final compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-phenylbenzofuran-2,4-dione", "guanidine", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 3-phenylbenzofuran-2,4-dione in the presence of acetic acid and ethanol to form 1-(4-nitrobenzyl)-3-phenylbenzofuran-2,4-dione.", "Step 2: Cyclization of the intermediate product with guanidine in the presence of acetic acid and ethanol to form 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reduction of the final product with sodium borohydride in the presence of ethanol to obtain 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

895787-85-6 |

Nom du produit |

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C23H15N3O5 |

Poids moléculaire |

413.389 |

Nom IUPAC |

1-[(4-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15N3O5/c27-22-21-20(18-8-4-5-9-19(18)31-21)24(14-15-10-12-17(13-11-15)26(29)30)23(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2 |

Clé InChI |

SBLVMKZTIFMKHM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)

![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)